4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
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Overview
Description
4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide is a versatile compound used in various scientific research fields. Its unique structure, which includes a thiazole ring and a pyrrolidine moiety, allows for diverse applications, including drug development, material synthesis, and biological studies.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a wide range of biological targets . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different physiological effects . For instance, they can inhibit or activate biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways . For example, they can activate or stop the biochemical pathways and enzymes, or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action could be influenced by the chemical environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the thiazole ring or the pyrrolidine moiety.
Substitution: Substitution reactions can introduce different substituents onto the thiazole ring or the benzamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield a variety of substituted thiazole or benzamide derivatives .
Scientific Research Applications
4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: Similar structure with a thiazole ring and benzamide group.
Substituted pyrrolidine derivatives: Compounds with a pyrrolidine moiety that exhibit similar biological activities.
Uniqueness
4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide is unique due to its specific combination of a thiazole ring and a pyrrolidine moiety, which allows for diverse applications and potential biological activities. Its structure enables it to interact with various molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-11(21)18-13-4-2-12(3-5-13)15(22)19-14-6-8-20(10-14)16-17-7-9-23-16/h2-5,7,9,14H,6,8,10H2,1H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFMJEXYZOTKMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2CCN(C2)C3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.